7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 317840-04-3) is a functionalized heterocyclic compound primarily utilized as a critical building block in medicinal chemistry. Its structure, featuring a reactive bromine atom at the 7-position and a methyl group on the imidazole nitrogen, makes it a valuable precursor for creating complex molecular scaffolds. This compound is particularly significant in the synthesis of kinase inhibitors, where the 7-bromo position serves as a key handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. [1]
Substituting 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine with close analogs often leads to process failure or inferior final product performance. The des-bromo version (1-methyl-1H-imidazo[4,5-c]pyridine) lacks the essential C-7 handle for cross-coupling, rendering it unsuitable for established synthesis routes. [1] Using other halides, such as a 7-chloro analog, typically requires harsher reaction conditions and different catalyst systems, while a 7-iodo analog may offer higher reactivity but at the cost of stability and increased price. Furthermore, the N1-methyl group is not merely a placeholder; it blocks a potential site of metabolism and prevents unwanted side reactions, distinguishing it functionally from the unprotected 7-bromo-1H-imidazo[4,5-c]pyridine.
This compound is a validated precursor for high-efficiency Suzuki coupling reactions at the C-7 position. In a representative synthesis of an advanced intermediate for an IRAK4 inhibitor, the Suzuki coupling of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine with a boronic ester proceeded to a quantitative yield. [1] This level of efficiency is unattainable with the des-bromo analog, which cannot participate in the reaction, and provides a reliable benchmark compared to other halides which may require more extensive optimization.
| Evidence Dimension | Reaction Yield (Suzuki Coupling) |
| Target Compound Data | Quantitative Yield |
| Comparator Or Baseline | 1-methyl-1H-imidazo[4,5-c]pyridine (des-bromo analog): 0% Yield (theoretically unreactive) |
| Quantified Difference | Enables reaction with quantitative efficiency versus a non-reactive analog. |
| Conditions | Suzuki coupling with a boronic ester in the synthesis of Intermediate 13A as described in patent WO2015089332A1. [<a href="https://patents.google.com/patent/WO2015089332A1/en" target="_blank">1</a>] |
Procuring this specific bromo-compound ensures compatibility with established, high-yield synthesis routes, reducing optimization time and improving process reliability.
The choice of this specific starting material directly translates to the biological activity of the final product. A potent IRAK4 inhibitor synthesized from 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine demonstrated an IC50 of less than 100 nM. [1] The substituent introduced at the C-7 position, made possible by the bromo group, is critical for achieving this high level of potency. The corresponding compound lacking this C-7 substituent, which would be derived from the des-bromo analog, is expected to have significantly lower or no activity based on the structure-activity relationships for this class of inhibitors.
| Evidence Dimension | Biological Potency (IRAK4 IC50) of Final Compound |
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | Final compound derived from des-bromo analog: Expected to be significantly less potent or inactive. |
| Quantified Difference | Enables synthesis of a highly potent compound versus a low-potency or inactive analog. |
| Conditions | In vitro IRAK4 enzyme assay for the final compound (Example 13) as reported in patent WO2015089332A1. [<a href="https://patents.google.com/patent/WO2015089332A1/en" target="_blank">1</a>] |
Selecting this precursor is a critical procurement decision for research programs targeting high-potency IRAK4 inhibitors, as alternative starting materials fail to provide the necessary scaffold for potent biological activity.
The N1-methyl group is a recurring structural motif in many potent imidazo[4,5-c]pyridine-based kinase inhibitors. This substitution blocks a potential site for N-dealkylation metabolism and eliminates a hydrogen bond donor, which can be crucial for optimizing cell permeability and oral bioavailability. Across multiple patent disclosures for IRAK inhibitors, the most potent examples consistently feature the N1-methyl group, indicating its importance for achieving the desired pharmacological profile. [1] Procuring the N-H analog (7-bromo-1H-imidazo[4,5-c]pyridine) would necessitate an additional methylation step or risk developing candidates with inferior drug-like properties.
| Evidence Dimension | Structural Requirement for Potency |
| Target Compound Data | N1-Methyl group is conserved across highly potent IRAK4 inhibitors in the patent literature. |
| Comparator Or Baseline | N1-H analog (7-bromo-1H-imidazo[4,5-c]pyridine): Lacks the beneficial properties of N-methylation and is rarely found in lead compounds of this class. |
| Quantified Difference | Qualitative but critical difference in drug-like properties (metabolic stability, permeability). |
| Conditions | Structure-activity relationship trends observed across patent literature for imidazopyridine-based kinase inhibitors. [<a href="https://patents.google.com/patent/WO2015089332A1/en" target="_blank">1</a>] |
Purchasing the pre-methylated version saves a synthetic step and provides a precursor with a structural feature strongly correlated with improved potency and drug-like properties in this chemical class.
This compound is the right choice for synthesizing advanced drug candidates targeting IRAK4, a key protein in inflammatory signaling. Its structure is validated to produce final compounds with sub-100 nM potency, making it a reliable starting material for developing treatments for autoimmune diseases and certain cancers. [1]
As a versatile chemical handle, the 7-bromo group allows for the efficient creation of diverse chemical libraries via Suzuki and other palladium-catalyzed couplings. Researchers aiming to explore the structure-activity relationship (SAR) around the imidazo[4,5-c]pyridine core will benefit from the high and reproducible yields achievable with this specific precursor. [1]
In projects where blocking N-H reactivity or metabolism is a key objective, this N-methylated compound is the preferred starting material. It provides a stable scaffold that circumvents the need for post-synthesis methylation, streamlining the path to final compounds with enhanced drug-like properties.
Irritant